

Application Notes: (S)-(-)-2-Acetoxypropionyl Chloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Acetoxypropionyl chloride

Cat. No.: B1275879

[Get Quote](#)

(S)-(-)-2-Acetoxypropionyl chloride is a versatile chiral reagent widely employed in asymmetric synthesis, primarily as a chiral building block and a chiral derivatizing agent. Its utility stems from the readily available and inexpensive chiral pool precursor, (S)-lactic acid. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals on its use in stereoselective transformations and enantiomeric purity determination.

Core Applications

(S)-(-)-2-Acetoxypropionyl chloride serves two main roles in asymmetric synthesis:

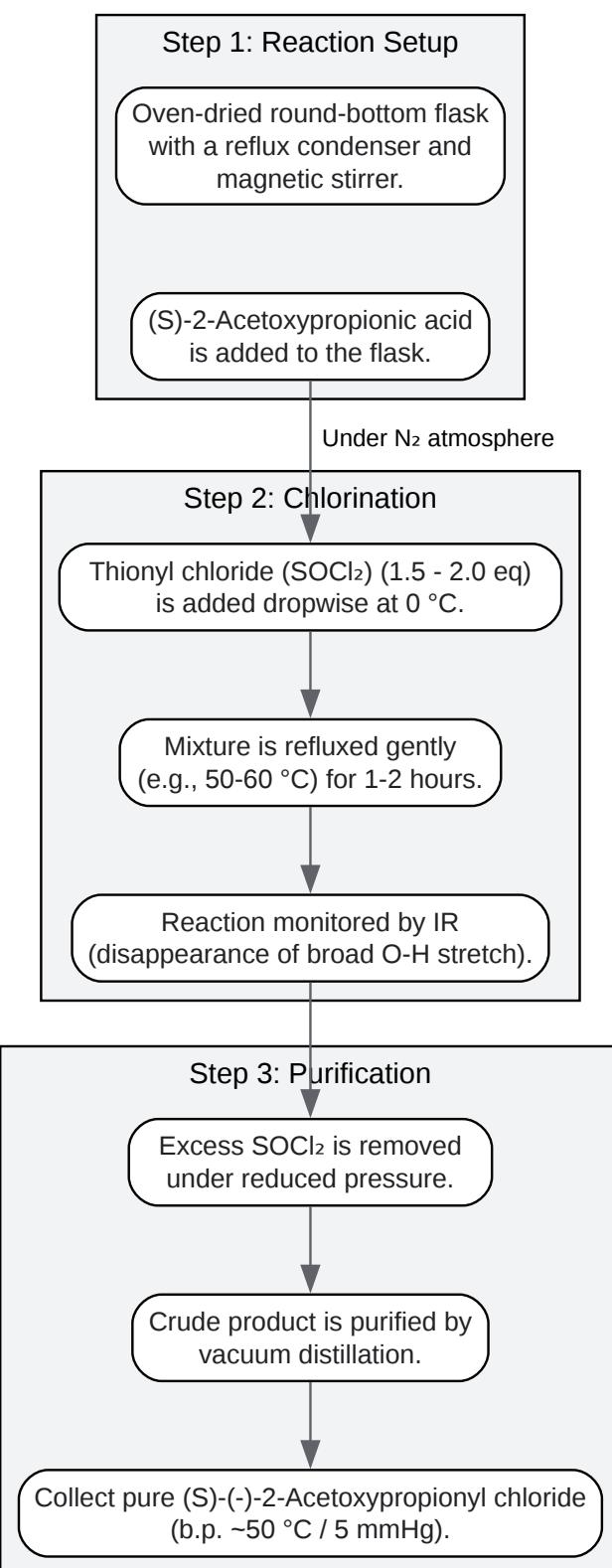
- Chiral Derivatizing Agent: It reacts with chiral molecules, such as amines and alcohols, to form stable diastereomeric amides and esters. These diastereomers possess distinct physical and spectroscopic properties, allowing for their separation and quantification by techniques like NMR spectroscopy or chromatography (GC, HPLC). This is crucial for determining the enantiomeric excess (e.e.) of chiral synthons and intermediates.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Chiral Building Block: As a key intermediate, it is used in the synthesis of complex, enantiomerically pure molecules.[\[2\]](#)[\[3\]](#)[\[4\]](#) A notable industrial application is in the preparation of Iopamidol, a non-ionic iodinated contrast agent, where the chiral center of the final product is derived from **(S)-(-)-2-acetoxypropionyl chloride**.[\[5\]](#)

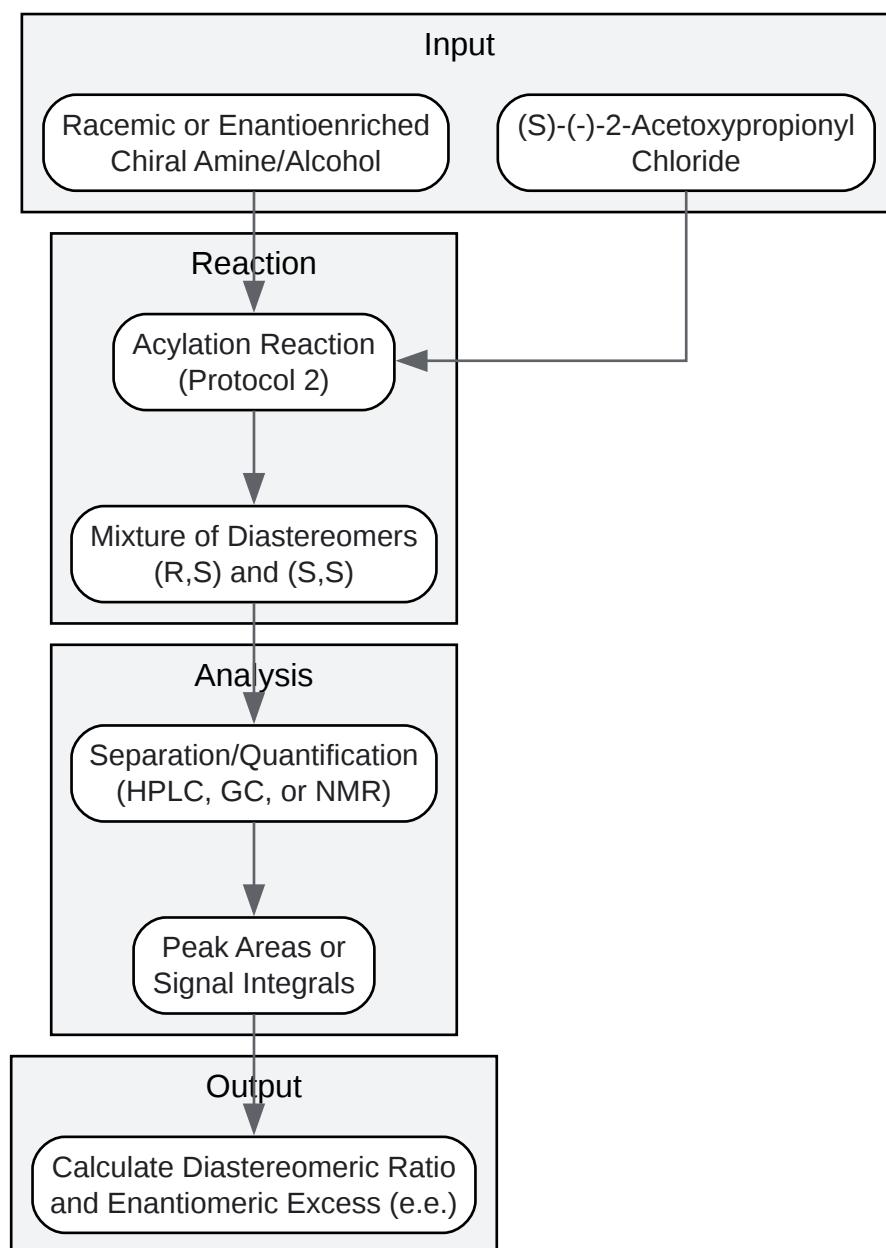
The primary chemical transformation it undergoes is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the

chloride ion.[\[1\]](#)

Physicochemical and Spectroscopic Data

Proper handling and experimental design require knowledge of the reagent's properties. It is sensitive to moisture and should be handled under an inert atmosphere.[\[2\]](#)[\[3\]](#)


Property	Value	Source
CAS Number	36394-75-9	[2] [3] [6]
Molecular Formula	C ₅ H ₇ ClO ₃	[6] [7]
Molecular Weight	150.56 g/mol	[6] [7]
Boiling Point	50 °C at 5 mmHg	[1] [2] [3]
Density	1.189 g/mL at 25 °C	[2] [3] [6]
Refractive Index (n ²⁰ /D)	1.423	[2] [3] [6]
Specific Optical Rotation ([α] ²⁰ /D)	-33.0 ± 2° (c=4 in chloroform)	[1] [6]


Experimental Protocols

Protocol 1: Synthesis of (S)-(-)-2-Acetoxypropionyl Chloride

This protocol outlines the laboratory-scale synthesis from its precursor, (S)-2-acetoxypropionic acid, using thionyl chloride as the chlorinating agent.[\[5\]](#)

Workflow for Synthesis of (S)-(-)-2-Acetoxypropionyl Chloride

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-(-)-2-Acetoxypropionyl chloride | 36394-75-9 | Benchchem [benchchem.com]
- 2. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE | 36394-75-9 [chemicalbook.com]
- 4. (R)-(+)-2-Acetoxypropionyl Chloride | 53636-19-4 | Benchchem [benchchem.com]
- 5. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]
- 6. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE CAS#: 36394-75-9 [amp.chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Application Notes: (S)-(-)-2-Acetoxypropionyl Chloride in Asymmetric Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1275879#asymmetric-synthesis-protocols-with-s-2-acetoxypropionyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com